2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone
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Overview
Description
2-(7-oxabicyclo[221]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone is a complex organic compound featuring a unique bicyclic structure combined with a trifluoromethyl-substituted pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone typically involves multiple steps:
Formation of the 7-oxabicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Synthesis of the trifluoromethyl-substituted pyrazole: This involves the reaction of hydrazine with a trifluoromethyl ketone.
Coupling of the pyrazole with piperidine: This step usually involves nucleophilic substitution or amide bond formation.
Final coupling: The bicyclic structure is then coupled with the pyrazole-piperidine moiety under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The trifluoromethyl group on the pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological pathways.
Biological Probes: Used in the study of biological systems due to its ability to interact with specific molecular targets.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the bicyclic structure provides rigidity and specificity in binding to target proteins or enzymes. This can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]propanone: Similar structure but with a propanone linkage.
2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]butanone: Similar structure but with a butanone linkage.
Uniqueness
The unique combination of a bicyclic structure with a trifluoromethyl-substituted pyrazole and a piperidine ring makes this compound particularly interesting
This detailed overview provides a comprehensive understanding of 2-(7-oxabicyclo[221]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2/c18-17(19,20)15-8-13(21-22-15)10-2-1-5-23(9-10)16(24)7-11-6-12-3-4-14(11)25-12/h8,10-12,14H,1-7,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXVNSGXQBSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC3CCC2O3)C4=CC(=NN4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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